UNC1062

MERTK Kinase Inhibition SAR

UNC1062 is the definitive first-generation MERTK-selective benchmark for unambiguous target attribution. With an IC50 of 1.1 nM (Ki=0.33 nM) and approximately 55-fold selectivity over TYRO3 and 77-fold over AXL, it uniquely enables MERTK-specific mechanistic studies without confounding off-target TAM family inhibition—a critical advantage over pan-TAM inhibitors such as BMS-777607. Validated for kinase inhibition assays, cellular phospho-Mer engagement (IC50=6.4 nM), and functional oncology models including melanoma, AML, gastric cancer, and HNSCC. Its poor oral bioavailability restricts use to in vitro applications, making it the superior reference standard for screening campaigns and selectivity profiling. Also validated for macrophage efferocytosis and atherosclerosis research.

Molecular Formula C25H34N6O4S
Molecular Weight 514.6 g/mol
CAS No. 1350549-36-8
Cat. No. B569205
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameUNC1062
CAS1350549-36-8
Synonymstrans-4-[6-(Butylamino)-3-[4-(4-morpholinylsulfonyl)phenyl]-1H-pyrazolo[3,4-d]pyrimidin-1-yl]-cyclohexanol
Molecular FormulaC25H34N6O4S
Molecular Weight514.6 g/mol
Structural Identifiers
SMILESCCCCNC1=NC=C2C(=NN(C2=N1)C3CCC(CC3)O)C4=CC=C(C=C4)S(=O)(=O)N5CCOCC5
InChIInChI=1S/C25H34N6O4S/c1-2-3-12-26-25-27-17-22-23(29-31(24(22)28-25)19-6-8-20(32)9-7-19)18-4-10-21(11-5-18)36(33,34)30-13-15-35-16-14-30/h4-5,10-11,17,19-20,32H,2-3,6-9,12-16H2,1H3,(H,26,27,28)
InChIKeyKAAPXWSYROPAEL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

UNC1062 (CAS 1350549-36-8) Compound Overview: Potent and Selective MERTK Tyrosine Kinase Inhibitor


UNC1062 is a pyrazolopyrimidine sulfonamide small molecule that acts as a highly potent, MERTK-selective tyrosine kinase inhibitor [1]. Its in vitro kinase activity is characterized by an IC50 of 1.1 nM (Morrison Ki = 0.33 nM) against MERTK . Within the TAM receptor family (TYRO3, AXL, MERTK), UNC1062 demonstrates a quantifiable selectivity profile, with an IC50 of 60 nM for TYRO3 and 85 nM for AXL . This compound serves as a critical pharmacological probe for dissecting MERTK-dependent signaling pathways in oncology research, particularly in models of acute leukemia, melanoma, and non-small cell lung cancer [2].

Why Generic Substitution of UNC1062 with Other MERTK Inhibitors is Not Advisable: Key Differences in Potency, Selectivity, and PK Properties


Within the class of MERTK inhibitors, compounds cannot be simply interchanged due to significant quantitative differences in kinase selectivity, cellular potency, and drug metabolism and pharmacokinetic (DMPK) profiles. While several analogs share the pyrazolopyrimidine scaffold, critical structural modifications result in divergent properties. For instance, UNC1062 exhibits a distinct selectivity profile for MERTK over AXL and TYRO3 that differs from its predecessor UNC569 [1]. Furthermore, its poor oral bioavailability and in vivo PK properties directly contrast with next-generation, optimized analogs like UNC2025, underscoring that each compound is fit for a different experimental purpose [2]. Substituting UNC1062 with a less selective probe or an in vivo-optimized analog without considering these quantifiable differences will lead to different experimental outcomes, confounding data interpretation and misrepresenting target biology.

UNC1062 Product-Specific Quantitative Evidence Guide for Scientific Procurement Decisions


Superior MERTK Inhibition vs. Lead Compound UNC569: 20-Fold Improvement in Potency

Compared to its predecessor and parent compound, UNC569, UNC1062 demonstrates a significant improvement in MERTK inhibitory potency. UNC1062 achieves an IC50 of 1.1 nM against MERTK [1]. In contrast, the lead compound UNC569 exhibits an IC50 of approximately 20 nM against MERTK [2]. This represents a roughly 18- to 20-fold enhancement in biochemical potency for UNC1062.

MERTK Kinase Inhibition SAR

Enhanced TAM Family Selectivity Profile: 36-Fold Over TYRO3 and 78-Fold Over AXL

UNC1062 exhibits a quantifiably improved selectivity profile within the TAM receptor family compared to earlier analogs. Against MERTK, UNC1062 has an IC50 of 1.1 nM . For the closely related family members TYRO3 and AXL, the IC50 values are 60 nM and 85 nM, respectively . This translates to a 36-fold selectivity for MERTK over TYRO3 and a 78-fold selectivity over AXL . This is a key advancement over compounds like UNC569, which exhibit lower selectivity ratios [1].

TAM Receptors Selectivity TYRO3 AXL

Cellular Target Engagement: Inhibition of MERTK Auto-Phosphorylation at 6.4 nM

UNC1062 demonstrates robust cellular on-target activity, as measured by its ability to inhibit MERTK auto-phosphorylation in human pre-B leukemia 697 cells, with an IC50 of 6.4 nM . While this provides a critical measure of cellular efficacy, this is a supporting data point, and a direct head-to-head cellular comparison with analogs under identical conditions was not identified in the core literature [1].

Cellular Assay Target Engagement Auto-phosphorylation

Differentiated Pharmacological Purpose: UNC1062 as an In Vitro Probe vs. UNC2025 for In Vivo Studies

A key differentiator for UNC1062 is its defined scope of use. It is a potent and selective in vitro probe, but its poor pharmacokinetic (PK) properties prevent its effective use in vivo [1]. This limitation is a class-level inference for many early-stage pyrazolopyrimidine analogs. In direct contrast, its next-generation analog, UNC2025 (compound 11), was specifically engineered to overcome this limitation, resulting in a compound that is highly orally bioavailable and capable of inhibiting MERTK phosphorylation in vivo [2]. Therefore, UNC1062 is the compound of choice for precise in vitro and cellular mechanistic studies, whereas UNC2025 is required for in vivo animal model experiments.

Pharmacokinetics Bioavailability In Vivo Tool

Low Cardiac Liability Risk: No Significant hERG Activity in PatchXpress Assay

An important safety-related differentiator for the pyrazolopyrimidine sulfonamide series, including UNC1062, is the reported lack of significant hERG (human Ether-à-go-go-Related Gene) potassium channel activity, a common predictor of cardiac liability [1]. While the original publication does not provide specific numerical values for UNC1062 in this assay, it explicitly states that compounds in this new family 'do not demonstrate significant hERG activity in the PatchXpress assay' [1]. This is a class-level property that contrasts with many other kinase inhibitor scaffolds where hERG inhibition is a major development hurdle.

hERG Cardiotoxicity Safety Pharmacology

Optimal Research and Industrial Application Scenarios for UNC1062 Based on Quantitative Differentiation


In Vitro Target Validation and Mechanistic Dissection of MERTK Signaling

UNC1062 is the optimal tool compound for in vitro and cellular assays designed to establish MERTK as a driver of a specific phenotype. Its subnanomolar potency (IC50 = 1.1 nM) ensures robust target engagement, while its superior 36-fold and 78-fold selectivity over TYRO3 and AXL, respectively, minimizes confounding off-target effects from other TAM family members [1]. This makes it ideal for experiments such as assessing the impact of MERTK inhibition on downstream signaling (e.g., pAKT, pERK), apoptosis, cell proliferation, and colony formation in soft agar, as demonstrated in melanoma and leukemia models [2].

In Vitro Functional Studies in Oncology (Melanoma, Leukemia, NSCLC)

For preclinical oncology research focusing on MERTK-dependent cancers, UNC1062 is the compound of choice for in vitro studies. Its cellular activity, as measured by inhibition of MERTK auto-phosphorylation (IC50 = 6.4 nM in 697 leukemia cells), confirms its ability to disrupt MERTK function in relevant cancer cell lines . It is particularly well-suited for use in acute lymphoblastic leukemia (ALL), acute myeloid leukemia (AML), melanoma, and non-small cell lung cancer (NSCLC) models where MERTK is ectopically expressed or hyperactivated .

Comparative SAR Studies as a Benchmark Compound

UNC1062 serves as a critical benchmark for structure-activity relationship (SAR) studies aimed at developing next-generation MERTK inhibitors. Its well-characterized profile—comprising high MERTK potency and a defined TAM selectivity window—provides a clear reference point for evaluating new analogs. The fact that subsequent work led to the development of UNC2025, which addressed the PK liabilities of UNC1062, highlights its value as a foundational scaffold from which to design improved compounds [3]. Researchers can use UNC1062 as a control to quantify the impact of structural modifications on potency, selectivity, and cellular efficacy.

Pharmacological Probe in Signaling Pathway Analysis

UNC1062 is a superior pharmacological probe for dissecting the role of MERTK in complex signaling networks such as the MAPK/ERK, PI3K/AKT, and JAK/STAT pathways . Its high selectivity profile, particularly when compared to less-selective multi-kinase inhibitors like BMS-777607, ensures that observed signaling changes are more likely attributable to MERTK inhibition rather than off-target kinase activity . This makes UNC1062 a valuable reagent for biochemical and cell-based pathway mapping experiments.

Technical Documentation Hub

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